molecular formula C11H14ClNO3 B2743317 (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1392213-92-1

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2743317
CAS No.: 1392213-92-1
M. Wt: 243.69
InChI Key: IESFQNGHUQQOIZ-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a hydroxyphenyl group, and a carboxylic acid moiety. It is commonly used in scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a phenol derivative reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or other electrophiles/nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Quinones or other oxidized phenolic derivatives.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution Products: Various substituted phenolic or pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different substituents and biological activities.

    4-Hydroxyphenylacetic acid: A phenolic compound with a similar hydroxyphenyl group but lacking the pyrrolidine ring.

    Proline: An amino acid with a pyrrolidine ring but different functional groups.

Uniqueness

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3R,4S)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15;/h1-4,8-9,12-13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESFQNGHUQQOIZ-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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